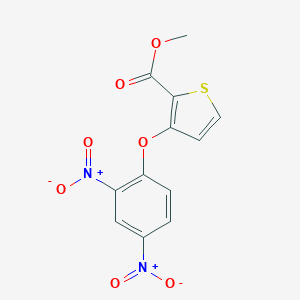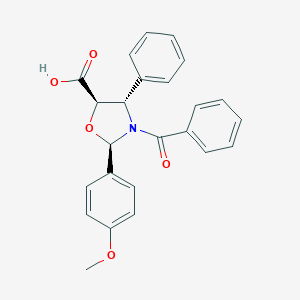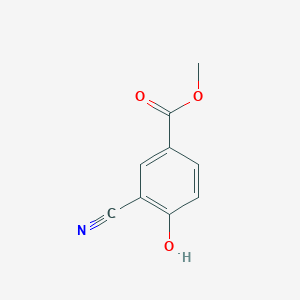
Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionate, also known as Boc-phenylalanine ethyl ester, is a chemical compound that is widely used in scientific research. It is a derivative of phenylalanine, an essential amino acid that is involved in the synthesis of proteins. Boc-phenylalanine ethyl ester is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine ethyl ester is a prodrug that is converted into phenylalanine in vivo. Phenylalanine is an essential amino acid that is involved in the synthesis of proteins. Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine ethyl ester is used in the SPPS method because it can be easily deprotected under mild conditions to yield the free amino group required for peptide bond formation.
Biochemical and Physiological Effects
Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine ethyl ester has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine ethyl ester has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also easy to handle and can be used in various reactions. However, Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine ethyl ester has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine ethyl ester in scientific research. One of the most promising areas is the development of new peptide-based drugs for the treatment of various diseases. Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine ethyl ester can be used as a building block for the synthesis of new peptide drugs that target specific proteins involved in disease pathways. Another future direction is the development of new methods for the synthesis of peptides and proteins using Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine ethyl ester. New methods that improve the efficiency and yield of peptide synthesis could lead to the development of new drugs and therapies.
Conclusion
Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine ethyl ester is an important compound in scientific research. It is used as a building block for the synthesis of peptides and proteins and has several advantages for lab experiments. Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine ethyl ester has no known biochemical or physiological effects and is a non-toxic compound. There are several future directions for the use of Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine ethyl ester in scientific research, including the development of new peptide-based drugs and new methods for the synthesis of peptides and proteins.
Métodos De Síntesis
Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine ethyl ester can be synthesized using various methods. One of the most common methods is the esterification of Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The purity of the product can be determined by analytical methods such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine ethyl ester is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is used in the solid-phase peptide synthesis (SPPS) method, which is a widely used technique for the synthesis of peptides. Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionateanine ethyl ester is also used in the synthesis of various bioactive compounds such as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Propiedades
Número CAS |
198896-22-9 |
|---|---|
Nombre del producto |
Ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionate |
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h6-7,9-10H,5,8,11H2,1-4H3,(H,17,19) |
Clave InChI |
GAWLCTQIRJKCRQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)CCC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Sinónimos |
ETHYL 3-(4-(TERT-BUTOXYCARBONYLAMINO)PHENYL)PROPANOATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)




![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)


![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)
![1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate](/img/structure/B180665.png)


